molecular formula C39H43O4P B12933919 12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B12933919
M. Wt: 606.7 g/mol
InChI Key: ZCOGQYYYWLZMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with a molecular formula of C39H43O4P and a molecular weight of 606.73 . This compound is notable for its unique structure, which includes multiple aromatic rings and a phosphocine moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy group and the phosphocine moiety play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Properties

Molecular Formula

C39H43O4P

Molecular Weight

606.7 g/mol

IUPAC Name

12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C39H43O4P/c1-19-21(3)25(7)33(26(8)22(19)4)31-13-11-29-15-17-39-18-16-30-12-14-32(34-27(9)23(5)20(2)24(6)28(34)10)38(36(30)39)43-44(40,41)42-37(31)35(29)39/h11-14H,15-18H2,1-10H3,(H,40,41)

InChI Key

ZCOGQYYYWLZMLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=C(C(=C(C(=C7C)C)C)C)C)OP(=O)(O3)O)C=C2)C)C

Origin of Product

United States

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